![molecular formula C18H14BrClO3 B5120420 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one, also known as BBr 3465, is a chemical compound that belongs to the class of chromone derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes, such as topoisomerase II and acetylcholinesterase. It has also been proposed that 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function in mice with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its potential use as a fluorescent probe for detecting metal ions, which can be useful in various analytical applications. Another advantage is its potential use as an anti-tumor and anti-inflammatory agent. However, one limitation of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to study its potential as an anti-tumor and anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 and its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Synthesemethoden
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 can be synthesized through a multi-step process involving the reaction of 7-hydroxy-6-chloro-4-ethyl-2H-chromen-2-one with 2-bromobenzyl bromide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465.
Wissenschaftliche Forschungsanwendungen
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease. 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
7-[(2-bromophenyl)methoxy]-6-chloro-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO3/c1-2-11-7-18(21)23-16-9-17(15(20)8-13(11)16)22-10-12-5-3-4-6-14(12)19/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFMAKBIBYMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

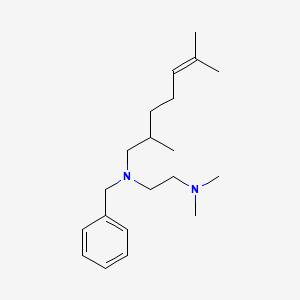
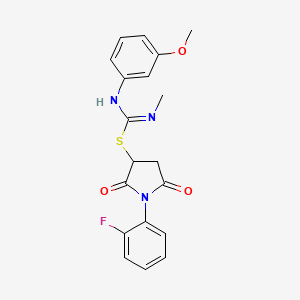
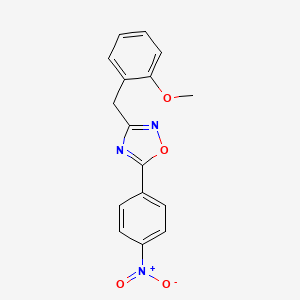
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
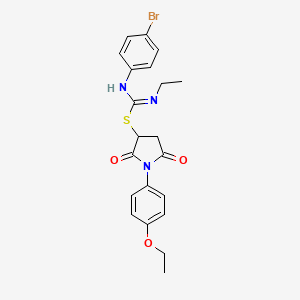
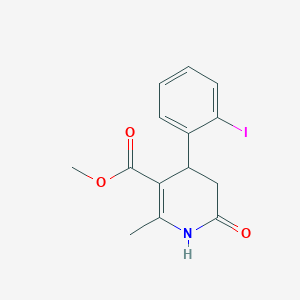
![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
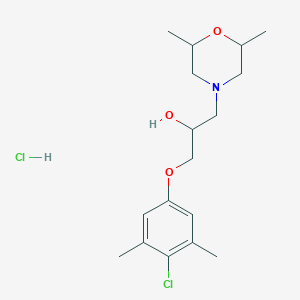
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)

![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)
![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)
![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)